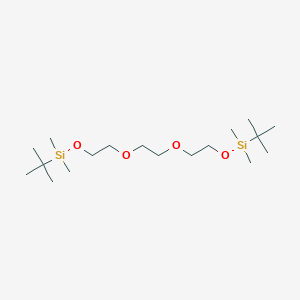

2,2,3,3,14,14,15,15-octamethyl-4,7,10,13-tetraoxa-3,14-disilahexadecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

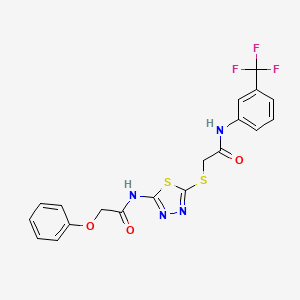

This compound is a type of silyl ether, which are often used as protective groups for alcohols in organic synthesis . It has a complex structure with multiple ether and silyl groups. The compound is also known by other names such as "4,7,10,13,16,19,22,25,28,31-Decaoxa-3,32-disilatetratriacontane, 2,2,3,3,32,32,33,33-octamethyl-" .

Molecular Structure Analysis

The molecular formula of this compound is C30H66O10Si2 . The structure includes multiple ether groups and two silyl groups attached to tert-butyl groups. The InChI code for this compound is InChI=1S/C30H66O10Si2/c1-29(2,3)41(7,8)39-27-25-37-23-21-35-19-17-33-15-13-31-11-12-32-14-16-34-18-20-36-22-24-38-26-28-40-42(9,10)30(4,5)6 .Chemical Reactions Analysis

As a type of silyl ether, this compound can participate in various chemical reactions. Silyl ethers are often used as protective groups for alcohols in organic synthesis . They can be converted back to alcohols by hydrolysis.Applications De Recherche Scientifique

Hydroxyl Group Protection

The compound is utilized in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. These derivatives are designed to be stable under various conditions while being susceptible to removal when desired. This balance between stability and removability makes them valuable in synthesis, particularly in the production of prostaglandins (Corey & Venkateswarlu, 1972).

Nucleoside Modification

The compound has been used in the treatment of tert-butyldimethylsilyl (TBDMS) derivatives of nucleosides, leading to the formation of amide-linked ribonucleoside dimers. This method provides an efficient route to synthesize nucleoside analogues for biological applications (Peterson et al., 1999).

Chemiluminescence Studies

The compound has contributed to the study of chemiluminescence properties of dioxetanes. These studies are essential for understanding the decomposition mechanisms and the formation of excited states, which have implications in analytical chemistry and possibly in imaging technologies (Nery et al., 2000).

Palladium-Catalyzed Reactions

In organic synthesis, the compound has been used in palladium-catalyzed intra-intermolecular cascade cross couplings. This usage underlines its role in creating complex organic structures, which could have applications in pharmaceutical synthesis and material science (Demircan, 2014).

Anionic Reactions with Organosilanes

The research also highlights its role in anionic reactions involving organosilanes. These reactions are fundamental to the development of new synthetic pathways in organosilicon chemistry, which is crucial for materials science, especially in coatings, adhesives, and silicon-based polymers (West & Gornowicz, 1971).

Propriétés

IUPAC Name |

tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMXCJJJAXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2583653.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2583654.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)

![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)